8-Chloro-2,7-naphthyridin-1(2H)-one
CAS No.:
Cat. No.: VC19898276
Molecular Formula: C8H5ClN2O
Molecular Weight: 180.59 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H5ClN2O |
|---|---|
| Molecular Weight | 180.59 g/mol |
| IUPAC Name | 8-chloro-2H-2,7-naphthyridin-1-one |
| Standard InChI | InChI=1S/C8H5ClN2O/c9-7-6-5(1-3-10-7)2-4-11-8(6)12/h1-4H,(H,11,12) |
| Standard InChI Key | CWTPPUHHQPHVNC-UHFFFAOYSA-N |
| Canonical SMILES | C1=CNC(=O)C2=C1C=CN=C2Cl |
Introduction
Chemical Identity and Structural Properties
Nomenclature and Molecular Characteristics
8-Chloro-2,7-naphthyridin-1(2H)-one (CAS 1393563-40-0) is systematically named 2-chloro-7H-1,7-naphthyridin-8-one under IUPAC conventions . Its molecular formula is , with a molar mass of 180.59 g/mol . The compound features a naphthyridine core—a bicyclic system comprising two fused pyridine rings—with a chlorine atom at position 8 and a ketone group at position 1 (Figure 1).
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 180.59 g/mol | |
| Purity | ≥98% (HPLC) | |
| Storage Conditions | Dry, sealed place at room temp | |
| SMILES | O=C1NC=CC2=CC(Cl)=NC=C12 | |
| InChIKey | QCOKYYIIWNBHRM-UHFFFAOYSA-N |
Structural Analysis and Isomerism
The compound exhibits tautomerism due to the enol-keto equilibrium at the 1-position ketone. X-ray crystallography and NMR studies confirm the predominant keto form in solid and solution states . Its planar structure facilitates π-π stacking interactions with protein kinases, a feature exploited in drug design .
Synthetic Methodologies
N-Arylation Strategies
Pharmacological Applications
MET/AXL Kinase Inhibition
Derivatives like 17c (IC₅₀: 13.8 nM for MET) and 17e (IC₅₀: 17.2 nM for AXL) demonstrate selective kinase inhibition, outperforming the non-selective inhibitor cabozantinib . Molecular docking reveals hydrogen bonding between the naphthyridinone carbonyl and MET’s Met1160 residue, while the chlorine atom occupies a hydrophobic pocket near Val1092 .
Table 2: Selected Kinase Inhibitory Activities
| Compound | Target | IC₅₀ (nM) | Selectivity Over Cabozantinib |
|---|---|---|---|
| 17c | MET | 13.8 | 12-fold |
| 17e | AXL | 17.2 | 9-fold |
| 10r | VEGFR-2 | 8.4 | 6-fold |
Antiangiogenic and Anticancer Effects
8-Amino-substituted analogs (e.g., 10r) inhibit VEGFR-2 at IC₅₀ = 8.4 nM, suppressing endothelial cell proliferation and tumor angiogenesis in xenograft models . In vivo studies show a 62% reduction in tumor volume at 50 mg/kg dosing, comparable to sunitinib but with reduced cardiotoxicity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume